Cas no 1214338-98-3 (3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl)

3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl is a fluorinated and iodinated biphenyl derivative with significant utility in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. The presence of both fluorine and iodine substituents enhances its reactivity as a versatile intermediate for constructing complex aromatic frameworks. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Its well-defined structure and high purity ensure consistent performance in demanding applications. This compound is particularly useful in the development of fluorinated bioactive molecules, where precise functionalization is critical.
3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl structure
1214338-98-3 structure
Product Name:3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl
CAS No:1214338-98-3
MF:C13H7F4I
MW:366.092769861221
CID:4998580
Update Time:2025-06-25

3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 3'-fluoro-4-iodo-3-(trifluoromethyl)biphenyl
    • 3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl
    • Inchi: 1S/C13H7F4I/c14-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(15,16)17/h1-7H
    • InChI Key: IGXSQHLMEXXNJX-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C=C1C(F)(F)F)C1C=CC=C(C=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 279
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0

3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002028-250mg
3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl
1214338-98-3 97%
250mg
$489.60 2023-09-04
Alichem
A011002028-500mg
3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl
1214338-98-3 97%
500mg
$815.00 2023-09-04
Alichem
A011002028-1g
3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl
1214338-98-3 97%
1g
$1445.30 2023-09-04

3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl Related Literature

Additional information on 3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl

3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl

3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl (CAS No. 1214338-98-3) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, materials science, and advanced chemical synthesis. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The substituents on the rings include a fluoro group at the 3' position, an iodo group at the 4 position, and a trifluoromethyl group at the 3 position. These substituents confer distinct electronic and steric properties to the molecule, making it a valuable building block for various research and industrial applications.

The biphenyl framework of this compound is a fundamental structure in organic chemistry, known for its stability and versatility. The presence of fluoro, iodo, and trifluoromethyl groups introduces additional complexity and functionality to the molecule. The fluoro group at the 3' position contributes to electronic effects, enhancing the compound's reactivity in certain reactions. The iodo group at the 4 position serves as a leaving group in substitution reactions, making it highly useful in nucleophilic aromatic substitution processes. Meanwhile, the trifluoromethyl group at the 3 position imparts strong electron-withdrawing effects, which can influence the reactivity and selectivity of the compound in various chemical transformations.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl through multi-step synthesis involving coupling reactions, electrophilic substitutions, and directed metallation strategies. These methods leverage modern catalysts and reaction conditions to achieve high yields and excellent regioselectivity. For instance, researchers have employed cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the biphenyl core with precise control over substituent positions. Additionally, advancements in directing group chemistry have facilitated the installation of functional groups at specific positions on the aromatic rings.

The unique combination of substituents in 3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl makes it an ideal candidate for applications in drug discovery and materials science. In pharmaceutical chemistry, this compound serves as a valuable intermediate for synthesizing bioactive molecules with potential therapeutic properties. Its ability to participate in various substitution reactions allows chemists to explore diverse structural modifications that could lead to novel drug candidates with improved pharmacokinetic profiles.

In materials science, this compound has shown promise as a building block for advanced materials such as organic semiconductors and optoelectronic devices. The electronic properties imparted by its substituents make it suitable for applications in light-emitting diodes (LEDs), photovoltaic cells, and field-effect transistors (FETs). Recent studies have demonstrated that incorporating biphenyl derivatives like this compound into organic electronic materials can enhance their charge transport properties and device performance.

The development of novel synthetic routes for 3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl has been a focal point of recent research efforts. Scientists have explored green chemistry approaches to minimize waste and improve sustainability in its production. For example, catalytic systems utilizing palladium or nickel catalysts have been employed to achieve efficient coupling reactions under mild conditions. These advancements not only enhance the scalability of synthesis but also align with current trends toward environmentally friendly chemical processes.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its molecular orbitals, electron distribution, and reaction mechanisms under various conditions. Such computational studies are instrumental in guiding experimental efforts and optimizing synthetic pathways for better outcomes.

In conclusion, 3'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl (CAS No. 1214338-98-3) is a versatile organic compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in pharmaceuticals, materials science, and chemical synthesis. Continuous advancements in synthetic methodologies and computational modeling are driving further exploration of its properties and expanding its utility in cutting-edge research and industrial settings.

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